molecular formula C13H20O2 B6275943 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763759-41-5

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

Katalognummer B6275943
CAS-Nummer: 2763759-41-5
Molekulargewicht: 208.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as CBPC, is a bicyclic compound that has shown potential in scientific research applications due to its unique structure and properties. The synthesis of CBPC is a complex process that requires specialized knowledge and techniques. In

Wirkmechanismus

The mechanism of action of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways. 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit tumor growth in animal models. 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is its unique structure and properties, which make it a valuable tool for scientific research. However, the synthesis of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a complex process that requires specialized knowledge and techniques. Additionally, the high cost of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid may limit its use in some experiments.

Zukünftige Richtungen

There are many potential future directions for the study of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives with improved properties and activity. Another area of interest is the study of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid in combination with other compounds for the treatment of various diseases. Additionally, the study of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid in human clinical trials may provide valuable insights into its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of the bicyclic ketone, which is then reduced to the corresponding alcohol. The alcohol is then oxidized to form the carboxylic acid. The final step involves the formation of the cycloheptyl ring through a cyclization reaction.

Wissenschaftliche Forschungsanwendungen

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has shown potential in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit tumor growth. 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid involves the cyclization of a cycloheptene derivative followed by carboxylation of the resulting bicyclic compound.", "Starting Materials": [ "Cycloheptene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Sodium ethoxide", "Methyl iodide", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Bromination of cycloheptene to form 1-bromo-cycloheptene", "Treatment of 1-bromo-cycloheptene with sodium hydroxide to form cycloheptylcarboxylic acid", "Esterification of cycloheptylcarboxylic acid with diethyl malonate using sodium ethoxide as a catalyst to form diethyl 1-cycloheptyl-2-methylene-malonate", "Reduction of diethyl 1-cycloheptyl-2-methylene-malonate with sodium borohydride to form diethyl 1-cycloheptyl-2-methyl-malonate", "Cyclization of diethyl 1-cycloheptyl-2-methyl-malonate to form 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid", "Carboxylation of 3-cycloheptylbicyclo[1.1.1]pentane using carbon dioxide and hydrochloric acid to form 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid", "Neutralization of the reaction mixture with sodium hydroxide", "Purification of the product by recrystallization from ethanol and water" ] }

CAS-Nummer

2763759-41-5

Molekularformel

C13H20O2

Molekulargewicht

208.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.